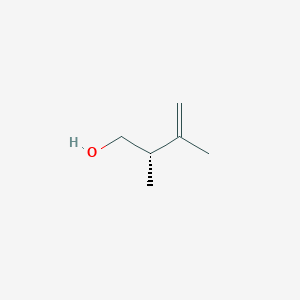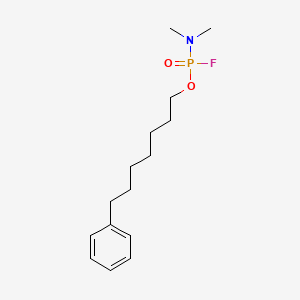
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester is an organophosphorus compound characterized by the presence of a phosphonofluoridic acid moiety esterified with a 7-phenylheptyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester typically involves the esterification of phosphonofluoridic acid with 7-phenylheptanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include dimethyl phosphonofluoridate and 7-phenylheptanol, with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are essential for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphonofluoridic acid and 7-phenylheptanol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphorus atom under mild conditions.
Major Products
Hydrolysis: Phosphonofluoridic acid and 7-phenylheptanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to phosphatases and other phosphorus-metabolizing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester involves its interaction with molecular targets such as enzymes The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure
Comparación Con Compuestos Similares
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester can be compared with other similar compounds, such as:
Phosphonofluoridic acid, methyl-, cycloheptyl ester: Similar in structure but with a cycloheptyl group instead of a 7-phenylheptyl group.
Phosphonofluoridic acid, (1-methylethyl)-, cyclopentyl ester: Contains a cyclopentyl group and a different alkyl substituent on the phosphorus atom.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
85473-39-8 |
|---|---|
Fórmula molecular |
C15H25FNO2P |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
N-[fluoro(7-phenylheptoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C15H25FNO2P/c1-17(2)20(16,18)19-14-10-5-3-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,3-5,7,10-11,14H2,1-2H3 |
Clave InChI |
FLNCBVRXUZLPTI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(OCCCCCCCC1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


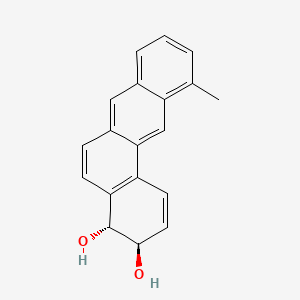

![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
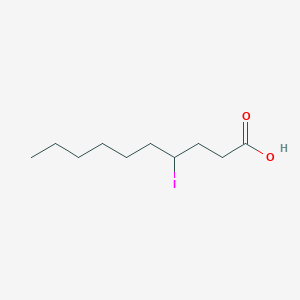
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)

![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)


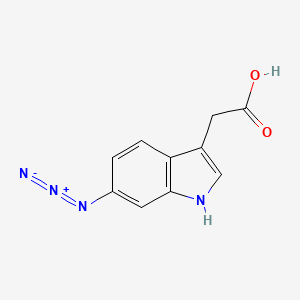
![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
